![molecular formula C18H16N2O4 B2936113 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 919850-12-7](/img/structure/B2936113.png)
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide
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Description
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, also known as P4M, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the chromen-4-one family and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound's derivatives, such as those synthesized by Behrami and Dobroshi (2019), exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds, including 4-hydroxy-chromen-2-one derivatives, were characterized for their potent bacteriostatic and bactericidal properties, illustrating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Fluorescent Probes for Iron(III) Detection
A study by Luo et al. (2004) introduced novel fluorescent probes, including derivatives of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, for selective iron(III) detection. These probes show enhanced selectivity and sensitivity towards Fe3+ over other metal ions, suggesting their utility in biochemical assays and research focused on cellular iron levels (Luo et al., 2004).
Antineoplastic Screening
Lácová et al. (2018) developed a novel method for synthesizing 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, employing N-(oxopyranochromenyl)acetamides in their synthesis pathway. These compounds were then screened for antineoplastic (anticancer) activity, showing selective inhibition against certain tumor cell lines. This research highlights the compound's role in the synthesis of potential anticancer agents (Lácová et al., 2018).
Anti-inflammatory and Antipyretic Activities
Fayed et al. (2021) synthesized a class of 2(1H)-pyridone molecules, integrating the chromene moiety to enhance biological activity. These derivatives demonstrated promising anti-inflammatory, antipyretic, and ulcerogenic profiles, alongside physicochemical and pharmacokinetic advantages. Such findings point to the compound's potential in developing new therapeutic agents with minimized side effects (Fayed et al., 2021).
Novel Scaffolds for Adenosine Receptors
Costa et al. (2011) developed a one-pot synthesis method for novel chromene derivatives, identifying them as potential scaffolds for adenosine receptors. This discovery opens avenues for the development of adenosine receptor-targeted therapeutics, contributing to the advancement of treatments for conditions like Parkinson's disease and cardiac arrhythmias (Costa et al., 2011).
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-2-3-15-13(9-18(22)24-16(15)10-14)8-17(21)20-11-12-4-6-19-7-5-12/h2-7,9-10H,8,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQTYKFFOFPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide |
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